2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Catalog No.
S823313
CAS No.
55545-80-7
M.F
C7H8F3N3O
M. Wt
207.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidino...

CAS Number

55545-80-7

Product Name

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

IUPAC Name

2-(dimethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one

Molecular Formula

C7H8F3N3O

Molecular Weight

207.15 g/mol

InChI

InChI=1S/C7H8F3N3O/c1-13(2)6-11-4(7(8,9)10)3-5(14)12-6/h3H,1-2H3,(H,11,12,14)

InChI Key

CWLLGCJZWOJVPK-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=CC(=O)N1)C(F)(F)F

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C(F)(F)F
  • Potential Anticonvulsant Activity: The presence of the pyrimidine ring suggests a possible link to known anticonvulsant medications. Pyrimidine derivatives have been explored for their anticonvulsant properties, and further research on 2-DAMP might be warranted ().
  • Fluorine Substitution and Drug Design: The trifluoromethyl group (CF3) on the molecule is a common functional group used in medicinal chemistry. This group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making it a valuable tool in drug design ().

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol, with the CAS number 55545-80-7, is a pyrimidine derivative characterized by the presence of a dimethylamino group and a trifluoromethyl substituent. Its molecular formula is C7H8F3N3O, and it has a molecular weight of approximately 207.16 g/mol. This compound exhibits unique chemical properties due to the trifluoromethyl group, which enhances its lipophilicity and potential biological activity. The compound is often used in scientific research and has applications in medicinal chemistry and agrochemicals .

That are of significant interest in synthetic organic chemistry. Notably, it can participate in photolysis when exposed to light in aqueous solutions, leading to the formation of isomeric photo-dimers. The yield of these dimers is influenced by concentration and temperature, indicating a complex reaction mechanism involving pyrimidinol aggregates. Additionally, it has been noted for its role in oxidative trifluoromethylation reactions, where it acts as a nucleophile in reactions with trifluoromethylating agents.

The biological activity of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol and its derivatives has been explored extensively. Certain derivatives have shown promise as inhibitors of inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases. Moreover, some derivatives have been evaluated for their antitumor properties against various cancer cell lines, indicating their potential as anticancer agents . The compound's unique structure contributes to these biological activities, making it a subject of interest in medicinal chemistry.

The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol can be achieved through several methods. One notable approach involves the reaction of 1,1-dimethylguanidine hydrochloride with ethyl 4,4,4-trifluoroacetoacetate. This method highlights the versatility of the compound's synthesis and its accessibility for further research and application in various fields .

This compound finds applications across several domains:

  • Medicinal Chemistry: Due to its biological activity, it is investigated for potential use as an anti-inflammatory and anticancer agent.
  • Agrochemicals: Its properties make it suitable for development in agricultural applications.
  • Synthesis of Pyrimidine Derivatives: It serves as a reactant in synthesizing novel pyrimidine derivatives that may exhibit beneficial properties .

Interaction studies have revealed that 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol can interact with various biological targets. For instance, its derivatives have been studied for their ability to inhibit specific enzymes involved in inflammatory pathways. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Dimethylamino-6-(trifluoromethyl)pyridineContains a dimethylamino group and trifluoromethylExhibits different reactivity patterns compared to pyrimidinol derivatives
6-Amino-2-(dimethylamino)pyrimidin-4(1H)-oneAmino group instead of trifluoromethylPotentially different biological activities due to amino substitution
2-(Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinolPyridine ring substitutionMay exhibit distinct pharmacological profiles

The unique combination of the dimethylamino group and trifluoromethyl substituent in 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol contributes to its distinct chemical behavior and biological activities compared to these similar compounds .

XLogP3

0.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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